Benzonitrile-water
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Overview
Description
Benzonitrile-water is a complex formed between benzonitrile (C₆H₅CN) and water (H₂O). Benzonitrile is an aromatic organic compound with a sweet, bitter almond odor. It is a colorless liquid that is primarily used as a precursor to various chemical compounds. The interaction between benzonitrile and water is of significant interest due to the unique hydrogen bonding and structural dynamics that occur in this complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzonitrile can be synthesized through several methods:
Ammoxidation of Toluene: This industrial method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile.
Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, benzonitrile can be prepared by dehydrating benzamide or benzaldehyde oxime.
Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of bromobenzene to produce benzonitrile.
Industrial Production Methods: The most common industrial method for producing benzonitrile is the ammoxidation of toluene. This process is efficient and cost-effective, making it suitable for large-scale production .
Types of Reactions:
Hydrolysis: Benzonitrile undergoes hydrolysis to form benzoic acid and ammonia.
Reduction: Benzonitrile can be reduced to benzylamine using hydrogenation over supported palladium catalysts.
Substitution: Benzonitrile reacts with amines to form N-substituted benzamides after hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas and palladium catalysts.
Substitution: Amines and appropriate solvents.
Major Products:
Hydrolysis: Benzoic acid and ammonia.
Reduction: Benzylamine.
Substitution: N-substituted benzamides.
Scientific Research Applications
Benzonitrile-water complexes have various applications in scientific research:
Chemistry: Benzonitrile is used as a solvent and a precursor to many derivatives.
Medicine: Benzonitrile derivatives are used in the synthesis of pharmaceuticals.
Industry: Benzonitrile is a key intermediate in the production of pesticides, dyes, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile-water involves hydrogen bonding between the nitrogen atom of benzonitrile and the hydrogen atoms of water. This interaction leads to the formation of a stable complex, which can influence the reactivity and properties of benzonitrile . The molecular targets and pathways involved include the formation of hydrogen bonds and the stabilization of the complex through ionic interactions .
Comparison with Similar Compounds
Acetonitrile (CH₃CN): A simpler nitrile compound used as a solvent in organic synthesis.
Butyronitrile (C₃H₇CN): An aliphatic nitrile with similar reactivity to benzonitrile.
Uniqueness of Benzonitrile-Water: this compound complexes exhibit unique hydrogen bonding and structural dynamics that are not observed in simpler nitrile compounds. The aromatic nature of benzonitrile allows for additional interactions, making it a valuable compound for studying hydrogen bonding and molecular recognition .
Properties
CAS No. |
189561-34-0 |
---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
benzonitrile;hydrate |
InChI |
InChI=1S/C7H5N.H2O/c8-6-7-4-2-1-3-5-7;/h1-5H;1H2 |
InChI Key |
BFBSZUXLSOXURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#N.O |
Origin of Product |
United States |
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